molecular formula C19H13ClFN3OS3 B2695037 5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-methyl-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 1114635-90-3

5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-methyl-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2695037
CAS No.: 1114635-90-3
M. Wt: 449.96
InChI Key: BHUQNPFBAQERQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-methyl-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one, is a potent and selective chemical probe targeting Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase implicated in multiple critical cellular processes, including cell cycle control, neuronal development, and synaptic function. Its gene is located in the Down syndrome critical region of chromosome 21, and its overexpression is linked to the neurological and developmental phenotypes observed in Down syndrome. Research indicates that inhibiting DYRK1A offers a promising therapeutic strategy for mitigating cognitive deficits associated with this condition. Beyond Down syndrome, DYRK1A inhibition is being actively investigated in the context of Alzheimer's disease and other tauopathies, as this kinase directly phosphorylates tau and amyloid precursor protein (APP), key proteins in the pathogenesis of these neurodegenerative disorders. The primary research value of this inhibitor lies in its utility for elucidating the complex signaling networks governed by DYRK1A, particularly those affecting neuronal plasticity and survival. By potently suppressing DYRK1A activity, this compound enables researchers to dissect its role in tau protein phosphorylation and neurofibrillary tangle formation , a hallmark of Alzheimer's pathology. Its mechanism involves competitive binding at the kinase's ATP-binding site, effectively blocking its catalytic activity and downstream signaling. Consequently, this molecule serves as an essential tool for probing the molecular underpinnings of cognitive dysfunction and for validating DYRK1A as a high-value target for the development of novel neurotherapeutics.

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-3-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3OS3/c1-23-17(25)15-16(24(19(26)28-15)11-6-3-2-4-7-11)22-18(23)27-10-12-13(20)8-5-9-14(12)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUQNPFBAQERQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N=C1SCC3=C(C=CC=C3Cl)F)N(C(=S)S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-methyl-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multiple steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include thiourea, aldehydes, and halogenated compounds.

    Introduction of the Phenyl and Methyl Groups: This step involves the alkylation and arylation of the thiazolopyrimidine core using reagents such as methyl iodide and phenylboronic acid.

    Attachment of the 2-chloro-6-fluorophenyl Group: This step involves the nucleophilic substitution reaction where the 2-chloro-6-fluorobenzyl chloride reacts with the thiazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorofluorophenyl Group

The 2-chloro-6-fluorophenyl substituent attached via a sulfanyl group is susceptible to nucleophilic aromatic substitution. This reaction typically occurs under basic or catalytic conditions. For example:

Reaction Conditions Reagents Product
K₂CO₃, DMF, 80°C Amines (e.g., piperidine)Replacement of the chlorine atom with an amine group, yielding a substituted phenylsulfanyl derivative.
Pd(PPh₃)₄, Dioxane, 100°C Arylboronic acidsSuzuki coupling to replace chlorine with aryl groups.

This reactivity aligns with analogous chlorofluorophenyl-containing compounds in thiazolo-pyrimidine systems, where substitution is favored at the para-position relative to the sulfanyl group .

Oxidation of the Sulfanyl Group

The methylsulfanyl (–SCH₂–) linker can undergo oxidation to sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing Agent Conditions Product
H₂O₂ (30%)Acetic acid, 50°CSulfoxide formation (–SO–CH₂–).
mCPBACH₂Cl₂, 0°CSulfone formation (–SO₂–CH₂–).

These transformations are critical for modulating the compound’s electronic properties and biological activity, as demonstrated in structurally related thiazolo-pyrimidines .

Alkylation/Acylation of the Thione Group

The sulfanylidene (–C=S) group at position 2 reacts with alkyl halides or acyl chlorides to form thioether or thioester derivatives:

Reaction Type Reagents Conditions Product
AlkylationCH₃I, NaH, THF 0°C to RT, 12 hrsS-Methylation of the thione, yielding a thioether (–S–CH₃).
AcylationAcetyl chloride, PyridineReflux, 6 hrs Thioester formation (–S–COCH₃).

These reactions modify the compound’s solubility and binding affinity, as observed in relatedthiazolo[4,5-d]pyrimidin-7-one systems .

Ring-Opening Reactions

Under strongly acidic or basic conditions, the thiazolo-pyrimidine core may undergo ring scission:

Conditions Outcome
HCl (conc.), refluxCleavage of the thiazole ring, yielding a pyrimidine-thiol intermediate.
NaOH (10%), H₂O, 80°CHydrolysis of the lactam moiety, forming a dicarboxylic acid derivative.

Such reactions are reversible under specific pH conditions, as noted in studies of similar fused heterocycles .

Cross-Coupling Reactions

The phenyl group at position 3 participates in palladium-catalyzed cross-coupling reactions:

Reaction Catalyst Conditions Product
Heck ReactionPd(OAc)₂, PPh₃DMF, 120°C Alkenylation at the para-position of the phenyl.
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 100°C Introduction of aryl amines via C–N bond formation.

These modifications enhance the compound’s versatility in medicinal chemistry applications .

Reduction of the Thione Group

The sulfanylidene moiety can be reduced to a thiol (–SH) using reducing agents:

Reducing Agent Conditions Product
LiAlH₄THF, 0°CThiol formation, enabling further functionalization via disulfide bonds.
NaBH₄/I₂MeOH, RT Selective reduction without affecting other functional groups.

This reactivity is consistent with thione reductions reported in thiazolo-pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
This compound has been investigated for its anticancer properties. Research indicates that it may inhibit specific enzymes and pathways involved in cancer cell proliferation. For instance, studies demonstrate that thiazolopyrimidine derivatives can induce apoptosis in cancer cells by targeting the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway .

Mechanism of Action
The mechanism involves:

  • Molecular Targets : The compound targets kinases and proteases essential for cell signaling.
  • Pathways Involved : It disrupts critical cellular pathways that lead to reduced proliferation and increased apoptosis rates in cancer cells .

Pharmaceuticals

Potential Drug Candidate
The compound is being explored as a potential drug candidate for various diseases, including bacterial and viral infections. Its unique thiazolopyrimidine structure contributes to its biological activity and versatility in drug development .

Case Studies
Recent studies have highlighted the synthesis of novel derivatives based on this compound that exhibit enhanced biological activity against specific pathogens. For example, derivatives were synthesized and tested against resistant bacterial strains, showing promising results in inhibiting bacterial growth .

Materials Science

Development of New Materials
The unique structural features of 5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-methyl-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one make it a candidate for developing materials with specific electronic and optical properties. Research is ongoing to explore its applications in organic electronics and photonic devices due to its favorable electronic characteristics .

Data Tables

Activity TypeTargetResult
AnticancerMAPK/ERK PathwayInduces apoptosis
AntibacterialVarious strainsInhibits growth
AntiviralSpecific viral targetsPromising efficacy

Mechanism of Action

The mechanism of action of 5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-methyl-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves:

    Molecular Targets: The compound targets specific enzymes such as kinases and proteases, which are crucial for cell signaling and metabolism.

    Pathways Involved: It interferes with pathways such as the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogs

Compound Name Substituents (Position) Molecular Weight (g/mol) Notable Features Reference
Target Compound 5-(2-Cl-6-F-benzylsulfanyl), 6-Me, 3-Ph ~473.9 Enhanced halogenated lipophilicity; planar thiazolo-pyrimidinone core
5-((2-(4-Cl-phenyl)-2-oxoethyl)thio)-6-Me-3-Ph-2-thioxo-thiazolo[4,5-d]pyrimidin-7-one (Fig. 19, ) 5-(4-Cl-phenyl-oxoethylthio), 6-Me, 3-Ph ~470.9 Oxoethyl linker reduces rigidity; moderate bioactivity in kinase assays
6-Et-5-(p-tolyl-oxoethylthio)-3-Ph-2-thioxo-thiazolo[4,5-d]pyrimidin-7-one (Fig. 18, ) 5-(p-tolyl-oxoethylthio), 6-Et, 3-Ph ~455.9 Ethyl group increases steric bulk; lower solubility in aqueous media
2-[(2-Cl-6-F-benzyl)sulfanyl]-3-(4-MeO-Ph)-tetrahydrobenzothieno[2,3-d]pyrimidin-4-one () 2-(2-Cl-6-F-benzylsulfanyl), 3-(4-MeO-Ph), tetrahydro ~529.0 Benzothieno-pyrimidine scaffold; reduced planarity but improved bioavailability
5-(4-Cl-phenoxy)-6-isoPr-3-Ph-triazolo[4,5-d]pyrimidin-7-one () 5-(4-Cl-phenoxy), 6-isoPr, 3-Ph ~412.8 Triazolo-pyrimidine core; phenoxy group enhances π-π stacking

Key Findings :

Electron-Withdrawing Substituents: The target compound’s 2-chloro-6-fluorobenzylsulfanyl group confers stronger electron-withdrawing effects than the 4-chlorophenyl-oxoethylthio group in Fig.

Core Rigidity: Unlike the tetrahydrobenzothieno-pyrimidine analog (), the target compound’s fully planar thiazolo-pyrimidinone scaffold may favor interactions with flat binding pockets (e.g., ATP-binding sites in kinases).

Bioactivity Trends: Compounds with halogenated aryl groups (e.g., 4-Cl-phenoxy in ) show higher inhibitory activity against enzymes like phosphodiesterases compared to non-halogenated analogs. The target compound’s dual Cl/F substitution could amplify this effect.

Solubility vs. Lipophilicity : The ethyl group in Fig. 18 () increases lipophilicity but reduces aqueous solubility, whereas the target compound’s methyl group balances these properties.

Biological Activity

The compound 5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-methyl-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a synthetic heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H15ClFN3OSC_{20}H_{15}ClFN_3OS with a molecular weight of approximately 464 g/mol. The structure features a thiazolo-pyrimidine core with sulfanyl and methyl substitutions that are crucial for its biological activity.

PropertyValue
Molecular FormulaC20H15ClFN3OSC_{20}H_{15}ClFN_3OS
Molecular Weight464 g/mol
LogP5.305
Polar Surface Area27.6032 Ų

Anticancer Activity

Recent studies have indicated that compounds similar to the thiazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, related thiazole derivatives have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: Cytotoxicity against MCF-7 Cells
In vitro studies demonstrated that compounds structurally related to our target compound exhibited IC50 values in the low micromolar range against MCF-7 cells. This suggests potential for further development as an anticancer agent.

Antimicrobial Activity

The compound's thiazolo-pyrimidine structure is also associated with antimicrobial properties. Research has shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of sulfur atoms in the structure enhances its interaction with microbial enzymes, potentially leading to increased activity against resistant strains .

Table: Antimicrobial Activity Against Common Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa20 µg/mL

Antioxidant Properties

Compounds with similar structures have been evaluated for their antioxidant activities. The presence of multiple functional groups allows for effective scavenging of free radicals, making them candidates for further research in oxidative stress-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds within this class may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Oxidative Stress Modulation : The antioxidant properties help mitigate oxidative damage in cells, which is a common pathway in many diseases.

Q & A

Q. Basic Research Focus

  • NMR : ¹³C NMR distinguishes C=S (δ ~200 ppm) from C-S (δ ~40 ppm).
  • Raman spectroscopy : A strong band near 500 cm⁻¹ confirms the C=S stretch.
  • XPS : Sulfur 2p₃/₂ binding energy at ~163 eV differentiates sulfanylidene from sulfoxide (~166 eV) .

How can computational chemistry predict the compound’s binding affinity to biological targets like kinase enzymes?

Advanced Research Focus
Docking studies (e.g., AutoDock Vina) combined with MD simulations assess interactions:

  • Key residues : The sulfanylidene group may form hydrogen bonds with catalytic lysines (e.g., EGFR kinase).
  • Free energy calculations : MM-PBSA/GBSA methods quantify ΔG binding, identifying substituents (e.g., 6-methyl) that enhance affinity. Validation via SPR or ITC is critical .

What strategies mitigate degradation during long-term storage of this compound?

Q. Basic Research Focus

  • Storage conditions : Argon atmosphere at -80°C in amber vials reduces oxidation.
  • Stabilizers : Addition of 1% BHT (butylated hydroxytoluene) inhibits radical-mediated degradation.
  • Monitoring : Periodic HPLC analysis tracks sulfoxide formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.